Aniline Blue

Overview

Description

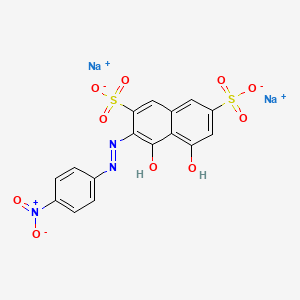

Aniline Blue, also known as diphenylamine blue, China blue, or Soluble blue, is a mixture of methyl blue and water blue . It is a soluble dye used as a biological dye, appearing a yellow-green color after excitation with violet light . It is used to stain collagen, reveal callose structures in plant tissues, and in other connective tissue stains .

Synthesis Analysis

This compound is produced by successive phenylation and sulfonation of basic fuchsine . It consists of sulfonation products of variable mixtures of phenylated rosaniline and pararosaniline .

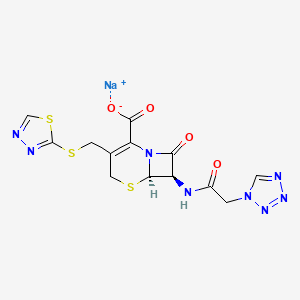

Molecular Structure Analysis

The molecular formula of this compound is C32H25N3Na2O9S3 . Its average mass is 737.730 Da and its monoisotopic mass is 737.054810 Da .

Chemical Reactions Analysis

Aniline compounds are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .

Physical And Chemical Properties Analysis

This compound has a pH indicator range of 10.0 (blue) to 13.0 (orange) . It is a polar compound and has a boiling point of about 184°C and a melting point of about -6°C .

Scientific Research Applications

Environmental Applications

Adsorption for Dye Removal

Aniline Blue can be removed from aqueous solutions using various adsorbents like peanut shell and waxy rice processing waste. Studies have focused on the adsorption dynamics under different conditions like pH, temperature, and adsorbent concentration, showing the efficiency of adsorption in dye removal (Thakur & Qanungo, 2020).

Biodegradation by Microorganisms

Microorganisms such as Lysinibacillus fusiformis have been identified for their ability to degrade this compound, significantly reducing its concentration in laboratory tests and natural sewage treatments. This demonstrates the potential of biological methods for dye degradation in environmental applications (Li et al., 2018).

Microbiological Applications

- Sperm Sample Evaluation: this compound staining techniques have been used to evaluate sperm chromatin condensation and the degree of protamination in spermatozoa. This is particularly relevant in the assessment of male fertility and in reproductive medicine (Qujeq, 2016).

Material Science Applications

Photocatalytic Degradation in Nanocomposites

this compound has been used in studies involving cobalt ferrite/graphitic carbon nitride/bentonite nanocomposites for photocatalytic degradation under solar irradiation. This highlights its utility in the development of efficient materials for environmental remediation (Dg, Kc & Ss, 2021).

Electro-Optic Devices

Studies have examined the use of this compound in the development of organic/inorganic hybrid electro-optic devices. These applications demonstrate its potential in the field of photodiodes, photodetectors, and carrier storage devices (Kaçuş et al., 2021).

Mechanism of Action

Aniline Blue, also known as Water Blue or C.I.42755, is a compound used in histology as a staining agent . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets collagen proteins in cell tissues . Collagen, a major component of the extracellular matrix, provides structural support to tissues and organs. By staining collagen, this compound aids in the visualization of these structures.

Mode of Action

This compound interacts with collagen proteins in cell tissues, staining them a water-blue color . This interaction allows for the detailed observation of collagen structures within the tissue.

Biochemical Pathways

Its use in staining techniques like mallory’s trichrome stain and gömöri trichrome stain suggests it may play a role in differentiating various tissue components .

Result of Action

The primary result of this compound’s action is the staining of collagen proteins in cell tissues to a water-blue color . This staining enhances the visibility of collagen structures, aiding in the study and understanding of tissue morphology.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is soluble in water and slightly soluble in ethanol , suggesting that the solvent used can impact its staining efficacy. Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially affect its stability and effectiveness.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Aniline Blue has been shown to interact with certain proteins and glycogen, enhancing its fluorescence . This property is particularly useful in the detection of persistent histones in sperm nuclei . The interaction of this compound with these biomolecules indicates a significant role in biochemical reactions.

Cellular Effects

This compound is used in staining procedures to detect chromatin defects of sperm nuclei related to their nucleoprotein content . This suggests that this compound can influence cellular processes, particularly those involving DNA and protein interactions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to persistent histones in the sperm nucleus . This binding indicates a break in the developmental sequence of histones-transition proteins-protamines, which significantly affects DNA chain folding and vulnerability for increased DNA fragmentation .

properties

| { "Design of the Synthesis Pathway": "Aniline Blue can be synthesized by coupling aniline with a diazonium salt of a sulfonated aromatic compound.", "Starting Materials": [ "Aniline", "Sulfonated aromatic compound", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Water", "Ice" ], "Reaction": [ "Dissolve 10g of aniline in 50mL of dilute hydrochloric acid.", "Cool the solution to 0°C in an ice bath.", "Dissolve 10g of sodium nitrite in 50mL of water and add it slowly to the aniline solution with stirring.", "Keep the reaction mixture at 0°C for 30 minutes.", "Dissolve 15g of the sulfonated aromatic compound in 50mL of dilute sodium hydroxide.", "Add the diazonium salt solution dropwise to the sulfonated aromatic compound solution with stirring.", "Keep the reaction mixture at 0°C for 1 hour.", "Filter the precipitate and wash it with water.", "Dry the product in a desiccator.", "The resulting compound is Aniline Blue." ] } | |

CAS RN |

28631-66-5 |

Molecular Formula |

C32H25N3Na2O9S3 |

Molecular Weight |

737.7 g/mol |

IUPAC Name |

disodium;4-[4-[(4-amino-3-methyl-5-sulfophenyl)-[4-(4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |

InChI |

InChI=1S/C32H27N3O9S3.2Na/c1-20-18-23(19-30(32(20)33)47(42,43)44)31(21-2-6-24(7-3-21)34-26-10-14-28(15-11-26)45(36,37)38)22-4-8-25(9-5-22)35-27-12-16-29(17-13-27)46(39,40)41;;/h2-19,34H,33H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |

InChI Key |

XOSXWYQMOYSSKB-UHFFFAOYSA-L |

SMILES |

CC1=CC(=CC(=C1N)S(=O)(=O)[O-])C(=C2C=CC(=NC3=CC=C(C=C3)S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC1=CC(=CC(=C1N)S(=O)(=O)O)C(=C2C=CC(=NC3=CC=C(C=C3)S(=O)(=O)[O-])C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |

Appearance |

Solid powder |

Other CAS RN |

28631-66-5 |

physical_description |

Dark reddish-brown or blue crystals; [Carolina Biological Supply MSDS] |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

C.I. Acid Blue 22 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One](/img/structure/B1668891.png)

![(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B1668894.png)